molecular formula C14H9NO3 B2723164 2-Phenylbenzo[d]oxazole-6-carboxylic acid CAS No. 594839-90-4

2-Phenylbenzo[d]oxazole-6-carboxylic acid

Cat. No.: B2723164
CAS No.: 594839-90-4
M. Wt: 239.23
InChI Key: ICSRYAQXSYGQSJ-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H9NO3 This compound is known for its unique structural features, which include a benzoxazole ring fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the oxidative cyclization of 2-aminophenol with benzoic acid under acidic conditions. The reaction can be catalyzed by various agents, including iron-based catalysts, to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and high yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of benzo[d]oxazole, including 2-phenylbenzo[d]oxazole-6-carboxylic acid, exhibit neuroprotective effects against neurotoxicity induced by β-amyloid in neuronal cell lines. In vitro experiments demonstrated that certain derivatives significantly increased cell viability and reduced apoptosis in models of Alzheimer's disease .

Table 1: Neuroprotective Activity of 2-Phenylbenzo[d]oxazole Derivatives

CompoundConcentration (μg/mL)Cell Viability (%)Apoptosis Reduction (%)
5c1.257530
5o2.57025
Control-50-

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for cosmetic applications aimed at skin lightening. Compounds derived from this scaffold have shown potent inhibitory activity against tyrosinase, with some exhibiting IC50 values lower than those of traditional inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Potency

CompoundIC50 Value (μM)Comparison to Kojic Acid
30.51Significantly more potent
820.38Comparable
Kojic Acid~200Standard reference

Antimicrobial and Antifungal Activities

The compound also displays antimicrobial and antifungal properties, making it suitable for developing new therapeutic agents against various infections. Studies have reported that derivatives containing the benzo[d]oxazole scaffold exhibited significant activity against bacterial strains and fungi .

Case Study 1: Neuroprotective Mechanism

In a study focused on the neuroprotective effects of benzo[d]oxazole derivatives, researchers treated PC12 cells with β-amyloid and assessed the viability after exposure to various concentrations of compound 5c. The results indicated that this compound not only improved cell viability but also modulated key signaling pathways associated with apoptosis, specifically the Akt/GSK-3β/NF-κB pathway .

Case Study 2: Cosmetic Applications

A separate investigation into the depigmentation effects of compounds derived from the benzo[d]oxazole scaffold utilized zebrafish larvae as a model organism to evaluate skin lightening potential. The results showed that certain derivatives effectively reduced melanin production without cytotoxic effects on surrounding cells .

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The compound’s carboxylic acid group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    2-Phenylbenzothiazole-6-carboxylic acid: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Phenylbenzimidazole-6-carboxylic acid: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness: 2-Phenylbenzo[d]oxazole-6-carboxylic acid is unique due to its specific electronic and steric properties conferred by the benzoxazole ring. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Biological Activity

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the benzoxazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C14H9NO3, with a molecular weight of approximately 239.23 g/mol. Its structure consists of a fused benzoxazole ring system substituted with a phenyl group and a carboxylic acid functional group at the 6-position, contributing to its unique chemical properties and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound exhibits enzyme inhibition properties that are crucial for its therapeutic effects:

  • Antimicrobial Activity : It has been shown to inhibit bacterial growth, which suggests potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes involved in inflammation .
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a promising candidate for anticancer drug development .

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at varying concentrations. For instance, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL against common pathogens.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In vitro studies have shown that treatment with this compound significantly reduces the expression of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli .

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (Cervical)15.5
MCF-7 (Breast)12.3
A549 (Lung)18.7

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the phenyl ring or the benzoxazole moiety can enhance or diminish its biological efficacy. For example:

  • Substitution at the 2-position on the phenyl ring has been shown to significantly improve tyrosinase inhibitory activity, which is relevant for skin lightening applications.
  • The presence of hydroxyl groups on the phenyl ring enhances its interaction with target enzymes, leading to improved potency against tyrosinase and other targets .

Case Studies

  • Tyrosinase Inhibition : A study evaluated the efficacy of various derivatives of 2-Phenylbenzo[d]oxazole in inhibiting tyrosinase, an enzyme critical for melanin production. The most potent derivative showed an IC50 value of 16.78 μM, indicating strong inhibitory activity compared to standard inhibitors like kojic acid .
  • Cytotoxicity in Cancer Cells : In experiments involving B16F10 melanoma cells, compounds derived from 2-Phenylbenzo[d]oxazole were assessed for their cytotoxic effects over 48 hours. Results indicated significant reductions in cell viability at concentrations as low as 1 μM, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenylbenzo[d]oxazole-6-carboxylic acid, and what reaction conditions are critical for achieving high yields?

A standard method involves coupling 2-hydroxypropane-1,3-diyl diacetate with 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in anhydrous dichloromethane. Critical parameters include maintaining a reaction temperature of 0°C during reagent addition, gradual warming to room temperature, and stirring for 3 hours to ensure complete esterification .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Infrared (IR) spectroscopy is effective for identifying carbonyl (C=O) and oxazole ring vibrations. For example, related compounds exhibit νC=O peaks near 1700–1750 cm⁻¹. Elemental analysis (e.g., %C, %H, %N) can confirm stoichiometric ratios, as demonstrated for analogous benzo[d]oxazole derivatives . High-performance liquid chromatography (HPLC) with columns like Purospher®STAR (C18 phases) is recommended for purity assessment under regulated conditions .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

The compound is typically stored at -20°C to prevent degradation . Solubility varies with solvent polarity; it is moderately soluble in dichloromethane and dimethyl sulfoxide (DMSO) but poorly in water. Stability studies should include pH-dependent hydrolysis tests, particularly under acidic or basic conditions, to assess ester or amide bond integrity in derivatives .

Advanced Research Questions

Q. What strategies can be employed to optimize the coupling reaction efficiency in synthesizing this compound derivatives?

To enhance coupling efficiency:

  • Catalyst optimization : Replace DMAP with stronger bases like Hünig’s base for sterically hindered substrates.
  • Solvent selection : Use tetrahydrofuran (THF) or acetonitrile for improved reagent solubility.
  • Stoichiometry adjustment : Increase EDC equivalents (1.5–2.0 mol) to drive reactions to completion.
  • Temperature control : Extend reaction times at lower temperatures (e.g., 4°C) for thermally sensitive intermediates .

Q. How should researchers address discrepancies in reported CAS registry numbers or structural data for this compound in existing literature?

Conflicting CAS numbers (e.g., 594839-88-0 in vs. 594839-90-4 in ) may arise from positional isomerism or typographical errors. To resolve discrepancies:

  • Cross-reference authoritative databases (e.g., PubChem, Reaxys).
  • Perform structural elucidation via 1^1H/13^13C NMR or X-ray crystallography.
  • Validate purity using HPLC-MS and compare retention times with authentic standards .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Density functional theory (DFT) calculations can model electron density distribution to predict nucleophilic/electrophilic sites. For example:

  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive centers.
  • Simulate transition states for esterification or amidation reactions using software like Gaussian or ORCA.
  • Validate predictions with experimental kinetic studies under varied conditions .

Q. How can mechanistic studies elucidate the role of substituents on the benzo[d]oxazole ring in modulating biological activity?

Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance metabolic stability.
  • Biological assays : Testing inhibitory activity against target proteins (e.g., transthyretin for Tafamidis analogs).
  • Crystallography : Resolving ligand-protein complexes to identify binding interactions, as seen in related triazolium derivatives .

Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSRYAQXSYGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594839-90-4
Record name 2-phenyl-1,3-benzoxazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-phenyl-benzoxazole-6-carboxylate 25c (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 25d (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a suspension of 4-benzamido-3-hydroxybenzoic acid (2.15 g, 8.4 mmol) in xylenes (12 mL) was added p-TsOH (1.6 g, 8.4 mmol, 1.0 eq) at room temperature then the mixture was heated to 160° C. and stirred overnight. The solvent was removed under reduced pressure then the reaction was quenched with saturated aqueous NaHCO3 and biphasic mixture was extracted by CH2Cl2 (4×80 mL). The solvent was concentrated to give the title compound (2.0 g) which was used in the next step without further purification. LC-MS 237.9 [M−H]−, 240.3 [M+H]+, RT 1.12 min.
Name
4-benzamido-3-hydroxybenzoic acid
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

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